molecular formula C11H16N2O2 B071840 Tert-butyl 4-methylpyridin-3-ylcarbamate CAS No. 180253-66-1

Tert-butyl 4-methylpyridin-3-ylcarbamate

Cat. No.: B071840
CAS No.: 180253-66-1
M. Wt: 208.26 g/mol
InChI Key: DIHCQPPXAIYZOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound is characterized by a tert-butyl group attached to a pyridine ring, which is further substituted with a methyl group and a carbamate functional group.

Scientific Research Applications

Tert-butyl 4-methylpyridin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-methylpyridin-3-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 4-methylpyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization or chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which tert-butyl 4-methylpyridin-3-ylcarbamate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-methylpyridin-3-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCQPPXAIYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453860
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180253-66-1
Record name (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180253-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-tert-butoxycarbonylaminopyridine (13.5 g, 69.5 mmol) in tetrahydrofuran (300 ml) was cooled to -70° C. and treated with tert-butyllithinum (102.2 ml, 1.7M in pentane, 173.7 mmol) at such a rate as to maintain the temperature at below -60° C. The mixture was aged at -60° C. to -70° C. for 3.5 hours and then treated with a solution of methyl iodide (11.2 g, 79.1 mmol) in tetrahydrofuran (50 ml) while keeping the temperature below -60° C. The mixture was stirred at -50° C. to -60° C. for 30 minutes, warmed to -30° C. and quenched with water (300 ml). The mixture was extracted with ethyl acetate (2×300 ml) and the combined organic fractions were washed with saturated brine (200 ml), dried (Na2CO3), filtered and concentrated in vacuo to residue. The crude product was purified by chromatography on silica gel (50% ethyl acetate/50% hexane) and swished in hot hexane to afford the title compound as a pale beige crystalline solid; yield: 7.34 g (51%); mp. 91°-93° C.; Analysis Found: C, 63.44; H, 7.72; N, 13.38. C11H16N2 O2 requires C, 63.44; H, 7.74; N, 13.45%. 1H NMR (CD2 Cl2 /TMS) δ1.50 (9H, s), 2.26 (3H, s), 7.12 (2H, d+br.s, J=5.0 Hz), 8.22 (1H, d, J=5.0 Hz), 8.80 (1H, s).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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